molecular formula C17H16N2O5 B5724584 ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate

ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate

Cat. No.: B5724584
M. Wt: 328.32 g/mol
InChI Key: GWSMUQKDCIOYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate: is a synthetic organic compound with a complex molecular structure It belongs to the class of benzoate esters and is characterized by the presence of a nitrobenzoyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 3-methyl-2-nitrobenzoic acid.

    Acylation: The nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation: The acid chloride reacts with 4-aminobenzoic acid to form the amide intermediate.

    Esterification: Finally, the amide intermediate is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products:

    Reduction: Ethyl 4-[(3-methyl-2-aminobenzoyl)amino]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-[(3-methyl-2-nitrobenzoyl)amino]benzoic acid and ethanol.

Scientific Research Applications

Chemistry: Ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its nitrobenzoyl group, which can act as a chromophore.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to create derivatives with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate depends on its specific application. In general, the compound can interact with biological molecules through its nitrobenzoyl and ester groups. These interactions can involve hydrogen bonding, hydrophobic interactions, and covalent modifications. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate
  • Ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate
  • Methyl 4-[(3-nitrobenzoyl)amino]benzoate

Comparison: Ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate is unique due to the specific positioning of the nitro group on the benzoyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-3-24-17(21)12-7-9-13(10-8-12)18-16(20)14-6-4-5-11(2)15(14)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSMUQKDCIOYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.